molecular formula C15H18ClF2NO2 B2844731 2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide CAS No. 400087-81-2

2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide

Cat. No.: B2844731
CAS No.: 400087-81-2
M. Wt: 317.76
InChI Key: AFSBMHSJFMHJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide is a chemical compound with potential applications in various fields such as agriculture, medicine, and industry. This compound features a phenoxy group, a cyclohexyl group, and a difluoroacetamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide typically involves the following steps:

  • Phenoxy Derivative Formation: The starting material, 4-chloro-2-methylphenol, is reacted with chloroacetic acid to form the corresponding phenoxy derivative.

  • Cyclohexylamine Addition: Cyclohexylamine is then introduced to the phenoxy derivative under controlled conditions to form the intermediate compound.

  • Difluoroacetamide Introduction: The intermediate is further reacted with difluoroacetic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenoxy group can be oxidized to form phenolic acids.

  • Reduction: The difluoroacetamide group can be reduced to form difluoroacetamide derivatives.

  • Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Phenolic acids and their derivatives.

  • Reduction Products: Difluoroacetamide derivatives.

  • Substitution Products: Substituted phenoxy compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide can be used as a probe to study enzyme activities and metabolic pathways. Its interaction with biological molecules can provide insights into biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide exerts its effects involves its interaction with specific molecular targets. The phenoxy group can bind to receptors or enzymes, while the difluoroacetamide group can inhibit or activate certain biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)propanoic acid (MCPA): A herbicide used in agriculture.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide.

  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A herbicide with similar applications to MCPA and 2,4-D.

Uniqueness: 2-(4-Chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide stands out due to its unique combination of functional groups, which allows for a broader range of chemical reactions and applications compared to its similar compounds. Its difluoroacetamide group, in particular, provides additional reactivity and potential for novel applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-cyclohexyl-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF2NO2/c1-10-9-11(16)7-8-13(10)21-15(17,18)14(20)19-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSBMHSJFMHJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2CCCCC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.